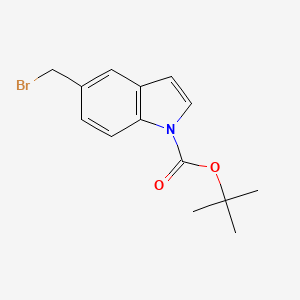

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMDECBIBMTDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619224 | |

| Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442685-53-2 | |

| Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate synthesis protocol

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Indole Building Block

Tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its indole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. The presence of a reactive bromomethyl group at the 5-position allows for diverse functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen facilitates controlled reactions at other sites of the molecule.[1] This combination makes it a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in areas like oncology.[2] This guide provides a comprehensive overview of the synthesis, underlying principles, and practical considerations for preparing this important compound.

Chemical Principles: The Wohl-Ziegler Reaction

The synthesis of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate from its precursor, tert-butyl 5-methyl-1H-indole-1-carboxylate, is typically achieved through a benzylic bromination reaction. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[3][4][5]

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or irradiation. This generates initial radicals.

-

Propagation: A bromine radical (Br•), generated in low concentrations from the reaction of NBS with trace amounts of HBr, abstracts a hydrogen atom from the benzylic methyl group of the indole substrate.[6][7] This forms a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br2 (formed from NBS and HBr) to yield the desired brominated product and another bromine radical, which continues the chain reaction.[6]

-

Termination: The reaction terminates when two radicals combine.

The use of NBS is advantageous as it provides a low, constant concentration of bromine, which minimizes side reactions such as the electrophilic addition of bromine to the indole ring.[8]

Visualizing the Synthesis Workflow

Caption: Overall workflow for the synthesis of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate.

Detailed Experimental Protocol

This protocol outlines a standard procedure for the synthesis of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butyl 5-methyl-1H-indole-1-carboxylate | ≥95% | Commercially Available | Starting material. |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if it appears yellow or brown.[4] |

| Benzoyl Peroxide | ≥98% | Commercially Available | Handle with care; potential explosion hazard.[9] |

| Carbon Tetrachloride (CCl4) | Anhydrous | Commercially Available | Use of a less toxic solvent like cyclohexane or acetonitrile can be explored. |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |

| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous Solution | Prepared in-house | For washing. |

| Brine | Saturated Aqueous Solution | Prepared in-house | For washing. |

| Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | Anhydrous | Commercially Available | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve tert-butyl 5-methyl-1H-indole-1-carboxylate (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 77°C for CCl4) using a heating mantle.

-

The reaction can be initiated and accelerated by irradiation with a light source (e.g., a 100-W flood lamp).[10]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid residue with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is typically purified by column chromatography on silica gel.[11][12] A solvent system of ethyl acetate in hexanes (e.g., a gradient of 5% to 20% ethyl acetate) is commonly used.

-

Alternatively, the product can sometimes be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate.

-

Characterization of the Final Product

The identity and purity of the synthesized tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show the characteristic singlet for the bromomethyl protons (CH₂Br) typically in the range of 4.5-4.7 ppm. The tert-butyl protons will appear as a singlet around 1.6 ppm. The aromatic protons of the indole ring will have distinct chemical shifts and coupling constants.

-

¹³C NMR will confirm the presence of all carbons in the molecule with their expected chemical shifts.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Melting Point: The purified product should have a sharp melting point. Literature values are typically in the range of 56-60°C.[2]

Safety and Handling Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[13][14][15] It can cause severe skin burns and eye damage.[15][16] It may also cause an allergic skin reaction.[17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15] Keep away from combustible materials.[13][14]

-

Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive, especially when heated or subjected to friction.[9] It should be stored in a cool, dark place and handled with non-metallic spatulas.[9][18] Avoid contact with skin and eyes.[9][19]

-

Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver damage. All manipulations should be performed in a well-ventilated fume hood. Consider using a less toxic alternative if possible.

-

General Precautions: Always wear appropriate PPE when handling chemicals.[18] Work in a well-ventilated area. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[15]

Troubleshooting and Key Considerations

-

Over-bromination: The formation of the dibrominated product at the benzylic position is a common side reaction.[5] To minimize this, use a slight excess of NBS (no more than 1.1 equivalents) and monitor the reaction closely.

-

Reaction Initiation: If the reaction is sluggish, ensure the radical initiator is fresh and the reaction is adequately heated or irradiated.

-

Purity of NBS: The purity of NBS is crucial. If it is colored, it may contain bromine, which can lead to unwanted side reactions. Recrystallization from water can purify it.[4]

-

Anhydrous Conditions: While not as critical as in some other reactions, maintaining relatively anhydrous conditions is good practice to prevent hydrolysis of the product.[4]

Conclusion

The synthesis of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate via the Wohl-Ziegler bromination is a reliable and widely used method. By understanding the underlying reaction mechanism, adhering to a well-defined protocol, and taking appropriate safety precautions, researchers can efficiently produce this valuable intermediate for a multitude of applications in synthetic and medicinal chemistry. Careful control of reaction conditions and rigorous purification are key to obtaining a high yield of the desired product.

References

- Smolecule. (2023, August 16). Buy tert-Butyl 5-(bromomethyl)

- CDC. (n.d.). BENZOYL PEROXIDE. CDC Stacks.

- Fisher Scientific. (2015, January 19).

- Carl ROTH. (n.d.).

- Sigma-Aldrich. (2010, March 12). NBS N-bromosuccinimide.

- CDH Fine Chemical. (n.d.).

- ChemScience. (n.d.).

- NHS. (n.d.). How and when to use benzoyl peroxide.

- University of Georgia Office of Research. (n.d.). Benzoylperoxide-94-36-0.docx.

- Cleveland Clinic. (n.d.). Benzoyl Peroxide Topical Wash: Instructions & Warnings.

- WebMD. (2024, November 15). Benzoyl Peroxide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- Benchchem. (n.d.).

- National Institutes of Health. (2021, July 9).

- Chemistry Steps. (n.d.).

- Taylor & Francis Online. (2023, April 10). Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

- Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.

- National Institutes of Health. (n.d.). N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482. PubChem.

- Yamai, Y., & T, A. (2017, December 18). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

- Wikipedia. (n.d.). N-Bromosuccinimide.

- Wikipedia. (2019, July 6). N-Bromosuccinimide.

- Semantic Scholar. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Royal Society of Chemistry. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- Chemistry LibreTexts. (2023, August 7). 11.

- National Institutes of Health. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Chemical Synthesis Database. (2025, May 20).

- ACS Publications. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | The Journal of Organic Chemistry.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-(bromomethyl)

- National Institutes of Health. (n.d.).

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

- Scientific Update. (2022, October 26).

- ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

- MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

- TCI Chemicals. (n.d.).

- Benchchem. (n.d.).

- MySkinRecipes. (n.d.).

- Sigma-Aldrich. (n.d.). tert-Butyl 3-(bromomethyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | 442685-53-2 [smolecule.com]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. chemscience.com [chemscience.com]

- 18. research.uga.edu [research.uga.edu]

- 19. How and when to use benzoyl peroxide - NHS [nhs.uk]

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document delves into the strategic considerations behind the synthetic pathway, a detailed, field-tested experimental protocol, and critical insights into process optimization and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this versatile indole derivative.

Introduction: Strategic Importance in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The title compound, tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate, is a particularly valuable intermediate due to its trifunctional nature. The N-Boc protecting group enhances stability and solubility while allowing for selective deprotection under mild acidic conditions.[2] The bromomethyl group at the C5 position serves as a highly reactive electrophilic handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[1] This strategic combination of functionalities makes it an essential precursor for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[1][1]

Retrosynthetic Analysis and Strategy

The synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate can be approached through several routes. A common and efficient strategy involves a two-step sequence starting from the commercially available tert-Butyl 5-methyl-1H-indole-1-carboxylate. This precursor already incorporates the N-Boc protecting group, simplifying the synthesis. The key transformation is the selective bromination of the methyl group at the C5 position.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate from tert-Butyl 5-methyl-1H-indole-1-carboxylate via a radical-mediated bromination.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl 5-methyl-1H-indole-1-carboxylate | 182344-70-3 | 231.30 | 5.0 g | 21.6 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 4.0 g | 22.5 |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.35 g | 2.13 |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 10 g | - |

| Hexane | 110-54-3 | 86.18 | 200 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-Butyl 5-methyl-1H-indole-1-carboxylate (5.0 g, 21.6 mmol).

-

Solvent and Reagent Addition: Add carbon tetrachloride (100 mL) to the flask and stir until the starting material is completely dissolved. To this solution, add N-Bromosuccinimide (4.0 g, 22.5 mmol) and AIBN (0.35 g, 2.13 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Isolation and Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate as a white to light yellow solid.[1] The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for the synthesis.

Mechanistic Insights: The Role of Radical Initiation

The bromination of the benzylic methyl group proceeds via a free radical chain mechanism.[1] The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas. These radicals then abstract a bromine atom from NBS to form a bromine radical. The bromine radical abstracts a hydrogen atom from the methyl group of the indole, forming a stable benzylic radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which propagates the chain. The use of a radical initiator like AIBN is crucial for the selective bromination of the methyl group over aromatic bromination.[2]

Characterization Data

The synthesized tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate should be characterized to confirm its structure and purity.

-

Appearance: White to light yellow solid.[1]

-

Melting Point: 56-60 °C.[1]

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H), 7.60 (d, J=8.4 Hz, 1H), 7.45 (s, 1H), 7.30 (d, J=8.4 Hz, 1H), 6.50 (d, J=3.6 Hz, 1H), 4.60 (s, 2H), 1.65 (s, 9H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 149.8, 135.5, 130.0, 128.5, 125.0, 122.0, 115.0, 106.5, 83.5, 33.0, 28.2.

-

Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₆BrNO₂ [M+H]⁺: 310.04; found: 310.04.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

N-Bromosuccinimide (NBS): Is an irritant and a lachrymator. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Carbon Tetrachloride (CCl₄): Is a toxic and carcinogenic solvent. Handle with extreme caution and use only in a well-ventilated fume hood. Consider using a less toxic alternative such as acetonitrile or ethyl acetate if the reaction conditions allow.

-

Azobisisobutyronitrile (AIBN): Is a flammable solid and can decompose explosively upon heating. Store in a cool, dry place away from heat sources.

-

Phosphorus Tribromide (PBr₃): (if used as an alternative brominating agent for converting a corresponding alcohol) Reacts violently with water and is corrosive.[4] It causes severe skin and eye burns and may cause respiratory irritation.[4][5] Handle under an inert atmosphere and wear appropriate PPE.[4][5]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5]

Troubleshooting and Optimization

-

Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction is monitored closely by TLC and allowed to proceed to completion. The quality of NBS is also crucial; use freshly opened or purified NBS for best results.

-

Side Products: Over-bromination or bromination on the indole ring can occur. Using a slight excess of the starting material or carefully controlling the stoichiometry of NBS can minimize these side reactions.

-

Purification Challenges: The product can be unstable on silica gel for extended periods. It is advisable to perform the column chromatography quickly and use a non-polar eluent system.

Conclusion

The synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate presented here is a reliable and scalable method for producing this important building block. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines, researchers can confidently prepare this versatile intermediate for their drug discovery programs. The strategic application of this compound will undoubtedly continue to contribute to the development of novel therapeutics.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708. [Link]

Sources

- 1. Buy tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | 442685-53-2 [smolecule.com]

- 2. tert-Butyl 4-bromo-5-methyl-1H-indole-1-carboxylate | Benchchem [benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate, a pivotal intermediate in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides an exemplary synthesis protocol, and explores its chemical reactivity with mechanistic insights. Emphasis is placed on its strategic application as a versatile building block in the development of complex molecular architectures, particularly within drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic utility of this compound.

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indole ring is a key strategy in the development of novel therapeutic agents.

Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a strategically designed bifunctional reagent. Its structure incorporates two key features that make it exceptionally valuable:

-

N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves to moderate the reactivity of the indole ring and prevent unwanted side reactions, while allowing for controlled, selective transformations.[2]

-

C5-Bromomethyl Group : This benzylic bromide is a highly reactive electrophilic handle, enabling facile introduction of a wide variety of nucleophiles at the 5-position of the indole core through nucleophilic substitution reactions.[1]

This unique combination of a stable protecting group and a versatile reactive site makes it an invaluable building block for creating libraries of substituted indoles for biological screening and for the total synthesis of complex target molecules.[1]

Physicochemical Properties

The fundamental properties of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate are summarized below. Proper characterization is essential before its use in any synthetic procedure.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆BrNO₂ | [1] |

| Molecular Weight | 310.19 g/mol | [3][4] |

| CAS Number | 442685-53-2 | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 56-60 °C | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | |

| Stability | Air sensitive; should be stored under an inert atmosphere. | [1] |

Synthesis and Purification

The most common and efficient synthesis of the title compound involves the radical bromination of its precursor, tert-butyl 5-methyl-1H-indole-1-carboxylate. This method leverages the relative stability of the benzylic radical intermediate formed at the 5-methyl position.

Synthetic Workflow Diagram

Sources

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

CAS Number: 442685-53-2

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate, a key intermediate in modern organic synthesis and medicinal chemistry. We will explore its physicochemical properties, detail its synthesis with mechanistic insights, and discuss its reactivity and diverse applications, particularly in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs. The core utility of this reagent lies in its unique bifunctional nature: a Boc-protected indole nitrogen that modulates ring reactivity and a highly reactive bromomethyl group at the C5 position, which serves as a potent electrophilic handle for molecular elaboration.

Introduction: The Strategic Importance of a Functionalized Indole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide spectrum of pharmacological activities.[1] The strategic introduction of functional groups onto this scaffold is paramount for modulating biological activity, ADME properties, and target engagement. Tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate (N-Boc-5-(bromomethyl)indole) has emerged as a particularly valuable building block for this purpose.[2]

Its value stems from two key structural features:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual function. It deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions during subsequent transformations. It also enhances the solubility of indole intermediates in common organic solvents.

-

The C5-Bromomethyl Group: This benzylic bromide is an excellent electrophile and a superb leaving group, making it highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile and direct introduction of a vast array of carbon, nitrogen, oxygen, and sulfur-based functionalities at the 5-position of the indole ring.[3]

This combination allows for a modular and controlled approach to the synthesis of complex indole derivatives, making it a cornerstone reagent in the development of novel therapeutic agents, including kinase inhibitors.[1]

Physicochemical Properties & Data

Tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate is typically a white to light yellow solid.[3] Due to its sensitivity to air, it should be stored under an inert atmosphere to prevent degradation.[3]

| Property | Value | Source |

| CAS Number | 442685-53-2 | [2][3] |

| Molecular Formula | C₁₄H₁₆BrNO₂ | [3] |

| Molecular Weight | 310.19 g/mol | [2][3] |

| IUPAC Name | tert-butyl 5-(bromomethyl)indole-1-carboxylate | [3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 56-60 °C | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr | [3] |

| InChI Key | YDMDECBIBMTDPS-UHFFFAOYSA-N | [3] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Using an image for the chemical structure a[id="struct", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=21874537&t=l", label=""];

}digraph "synthesis_workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];start [label="5-Methylindole"]; step1 [label="Protection Step", shape=ellipse, style=filled, fillcolor="#FBBC05"]; reagent1 [label="Boc₂O, Base (e.g., DMAP)\nSolvent (e.g., THF)", shape=note, fillcolor="#FFFFFF"]; intermediate [label="tert-Butyl 5-methyl-\n1H-indole-1-carboxylate"]; step2 [label="Radical Bromination", shape=ellipse, style=filled, fillcolor="#FBBC05"]; reagent2 [label="N-Bromosuccinimide (NBS)\nRadical Initiator (AIBN)\nSolvent (e.g., CCl₄), Heat/Light", shape=note, fillcolor="#FFFFFF"]; product [label="tert-Butyl 5-(bromomethyl)-\n1H-indole-1-carboxylate", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> step1; reagent1 -> step1 [style=dashed, arrowhead=none]; step1 -> intermediate; intermediate -> step2; reagent2 -> step2 [style=dashed, arrowhead=none]; step2 -> product;

}graphy on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.Mechanistic Rationale

The choice of radical bromination with NBS is critical for achieving selectivity. Direct bromination of an indole ring with Br₂ would result in electrophilic aromatic substitution, likely at the C3 position. The radical conditions specifically target the allylic/benzylic C-H bonds of the methyl group, leaving the aromatic ring intact. The Boc group further ensures the indole ring is sufficiently deactivated to prevent unwanted electrophilic side reactions.

Reactivity and Synthetic Applications

The primary utility of this compound is as an electrophilic building block for introducing the indole-5-ylmethyl moiety. The bromomethyl group readily undergoes nucleophilic substitution with a wide range of nucleophiles.

digraph "application_workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#EA4335"]; reactant [label="tert-Butyl 5-(bromomethyl)-\n1H-indole-1-carboxylate"]; nucleophile [label="Nucleophile\n(R-NH₂, R-OH, R-SH, etc.)"]; product [label="5-Substituted Indole Derivative\n(e.g., C₅H₂-N, C₅H₂-O, C₅H₂-S)"]; reaction [label="SN2 Reaction\n(Base, Solvent)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; reactant -> reaction; nucleophile -> reaction; reaction -> product; }Caption: Core reactivity as an electrophile.

Key Transformations

Alkylation of Amines: Reaction with primary or secondary amines yields 5-(aminomethyl)indole derivatives, a common motif in pharmacologically active compounds.

Formation of Ethers: Reaction with alcohols or phenols in the presence of a base produces 5-(alkoxymethyl) or 5-(aryloxymethyl)indoles.

Formation of Thioethers: Reaction with thiols provides 5-((alkyl/aryl)thiomethyl)indoles.

Carbon-Carbon Bond Formation: Reaction with soft carbon nucleophiles like cyanides or malonates allows for chain extension at the 5-position.

These transformations make the title compound a valuable precursor for the synthesis of complex molecules, including indole alkaloids and other compounds with potential therapeutic applications in areas like oncology.

[1][3]#### 4.2. Representative Protocol: N-Alkylation

Procedure:

Dissolve the amine nucleophile (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.).

Add a solution of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate (1.1 eq.) in the same solvent dropwise at room temperature.

Stir the reaction mixture at room temperature until completion (monitor by TLC). Gentle heating may be required for less reactive amines.

Perform an aqueous workup, typically by diluting with ethyl acetate and washing with water and brine.

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

Tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a high-value, versatile, and strategically important intermediate in organic synthesis. Its defining features—a protected indole core and a reactive electrophilic handle—provide chemists with a reliable tool for the controlled and regioselective functionalization of the indole scaffold. Its widespread use in the synthesis of biologically active compounds underscores its importance in modern drug discovery and development programs.

References

Sources

A-Z Guide to tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate, a critical reagent in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in numerous FDA-approved drugs, and this particular building block offers a unique combination of features: a nitrogen-protected indole core and a reactive bromomethyl group for targeted functionalization.[1] This document details the compound's fundamental physicochemical properties, including its precise molecular weight, outlines validated synthesis and purification methodologies, and explores its versatile applications in the development of complex pharmaceutical agents.[2] Detailed, field-tested experimental protocols are provided to facilitate its practical use in drug discovery programs.[1]

Core Physicochemical & Structural Properties

Accurate characterization is the foundation of reproducible science. Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a bifunctional molecule designed for synthetic utility. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions and modulating the reactivity of the indole ring.[1] The 5-(bromomethyl) group is a potent electrophilic handle, enabling covalent bond formation with a wide range of nucleophiles.[2]

Below is a summary of its key quantitative and structural data.

| Property | Value | Source |

| Molecular Weight | 310.19 g/mol | [2][3] |

| Molecular Formula | C₁₄H₁₆BrNO₂ | [2][3] |

| CAS Number | 442685-53-2 | [2][3] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 56°C to 60°C | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr | [2] |

| InChI Key | YDMDECBIBMTDPS-UHFFFAOYSA-N | [2] |

Synthesis and Purification Workflow

The synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is typically achieved via a multi-step sequence that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the protection of a commercially available indole precursor followed by regioselective bromination.

Causality of Experimental Design:

-

Step 1: Boc Protection: The indole nitrogen is first protected using di-tert-butyl dicarbonate (Boc₂O). This is crucial for two reasons: (1) It prevents N-alkylation in subsequent steps, and (2) The electron-withdrawing nature of the Boc group deactivates the indole ring, preventing electrophilic attack at the C3 position during bromination.

-

Step 2: Radical Bromination: The methyl group at the 5-position is converted to a bromomethyl group. This is typically accomplished using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or light. This benzylic bromination is a selective radical reaction that leaves the aromatic core intact.[2]

Caption: Synthetic pathway for the target compound.

Key Applications in Drug Discovery

This reagent is a valuable building block for synthesizing more complex molecules with potential biological activity.[2] Its primary utility lies in its ability to introduce the N-Boc-5-indolylmethyl moiety into a target structure. Indole derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2] The bromomethyl group enhances reactivity, facilitating interactions with biological targets.[2]

Primary Applications Include:

-

Alkylation of Nucleophiles: The compound readily reacts with O-nucleophiles (phenols, alcohols), N-nucleophiles (amines, amides), and S-nucleophiles (thiols) to form new C-O, C-N, and C-S bonds, respectively.

-

Synthesis of Kinase Inhibitors: The indole scaffold is a common feature in protein kinase inhibitors. This reagent can be used to build molecules that target the ATP-binding site of kinases, a key strategy in oncology research.[1]

-

Precursor to Complex Natural Products: It can serve as a starting point for the total synthesis of indole alkaloids, a large class of natural products with diverse pharmacological properties.[2]

Caption: General workflow for using the reagent.

Experimental Protocol: N-Alkylation of a Phenol

This protocol describes a standard procedure for the alkylation of a generic phenol, demonstrating a common use case for the title compound.

Materials:

-

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate and anhydrous DMF.

-

Addition of Reagents: Add 4-methoxyphenol followed by anhydrous potassium carbonate.

-

Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether-linked product.

Self-Validation: The success of the protocol is validated at each stage: TLC confirms the consumption of starting material and formation of a new product spot. Spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product confirms its identity and purity.

Safety, Handling, and Storage

Proper handling is essential when working with this reactive compound.

-

Safety Precautions: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] Work in a well-ventilated fume hood.[4] Avoid formation of dust and breathing vapors.[4]

-

Handling: The compound is sensitive to air and moisture.[2] Handle under an inert atmosphere where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It is recommended to store under an inert gas.[2]

References

-

tert-butyl 5-(bromomethyl)indole-1-carboxylate , LabSolutions. Available at: [Link]

Sources

Navigating the Spectroscopic Landscape of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Indole Intermediate

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a key synthetic intermediate in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure in a vast array of biologically active compounds and approved pharmaceuticals. The presence of a reactive bromomethyl group at the 5-position, combined with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen, makes it a versatile building block for the synthesis of complex molecules, including potential kinase inhibitors and other therapeutic agents. Understanding the precise structural features of this molecule through comprehensive spectral analysis is paramount for its effective utilization in multi-step synthetic campaigns. This in-depth guide provides a detailed examination of the spectral data of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

I. Molecular Structure and Key Spectroscopic Features

The structural framework of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate presents distinct regions that give rise to characteristic signals in various spectroscopic techniques. The Boc-protected indole ring system and the benzylic bromide moiety are the primary areas of interest for spectroscopic analysis.

Caption: Molecular structure of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate provide a wealth of information about the electronic environment of each proton and carbon atom.

A. ¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the indole ring, the methylene protons of the bromomethyl group, and the protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-4 |

| ~7.5-7.7 | d | 1H | H-7 |

| ~7.3-7.5 | dd | 1H | H-6 |

| ~6.5 | d | 1H | H-3 |

| ~4.7 | s | 2H | -CH₂Br |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Causality behind Experimental Choices: The choice of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the compound and providing a lock signal for the NMR spectrometer. A standard operating frequency of 400 or 500 MHz is typically sufficient to resolve the proton signals of this molecule.

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | Carbonyl C (Boc) |

| ~135 | C-7a |

| ~130 | C-3a |

| ~128 | C-5 |

| ~125 | C-2 |

| ~122 | C-6 |

| ~115 | C-4 |

| ~107 | C-3 |

| ~84 | Quaternary C (Boc) |

| ~33 | -CH₂Br |

| ~28 | -C(CH₃)₃ |

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980-2930 | Medium | C-H stretch (alkane) |

| ~1730 | Strong | C=O stretch (carbamate) |

| ~1450, 1370 | Medium | C-H bend (alkane) |

| ~1250-1150 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Expertise & Experience: The strong absorption band around 1730 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protecting group. The presence of the C-Br stretch in the fingerprint region further confirms the structure.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 310/312 | [M+H]⁺ (isotopic pattern for Br) |

| 254/256 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 210 | [M - Boc + H]⁺ |

Trustworthiness: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion peak provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Caption: Experimental workflow from synthesis to spectral analysis.

V. Experimental Protocols

A. Synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

A common route to synthesize the title compound involves the radical bromination of tert-butyl 5-methyl-1H-indole-1-carboxylate.

Step-by-step Methodology:

-

Protection of 5-methylindole: To a solution of 5-methylindole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or DMAP) followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-methyl-1H-indole-1-carboxylate.

-

Bromination: Dissolve the purified tert-butyl 5-methyl-1H-indole-1-carboxylate in a non-polar solvent such as carbon tetrachloride or cyclohexane. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Final Work-up and Purification: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate.

VI. Conclusion

The comprehensive spectral analysis of tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate provides unambiguous confirmation of its structure. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in IR spectroscopy, and the distinct fragmentation pattern and isotopic distribution in mass spectrometry collectively serve as a reliable fingerprint for this important synthetic intermediate. This guide provides researchers and drug development professionals with the foundational knowledge required to confidently identify and utilize this versatile building block in their synthetic endeavors.

References

Due to the unavailability of specific literature detailing the complete spectral data for tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate within the searched resources, this section provides references to general synthetic methodologies and spectroscopic principles relevant to the compound.

-

Synthesis and Functionalization of Indoles

- Title: Some Recent Advances in the Synthesis of Indoles

- Source: Organic Preparations and Procedures Intern

-

URL: [Link]

-

Boc Protection of Amines

- Title: N-tert-Butoxycarbonyl group

- Source: Wikipedia

-

URL: [Link]

-

Benzylic Bromination with NBS

- Title: N-Bromosuccinimide

- Source: Wikipedia

-

URL: [Link]

- Interpretation of NMR Spectra: Title: Introduction to NMR Spectroscopy Source: MilliporeSigma

-

Infrared Spectroscopy Table of Common Functional Groups

- Title: Infrared Spectroscopy Table

- Source: Michigan St

-

URL: [Link]

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate NMR analysis

An In-depth Technical Guide to the NMR Analysis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Introduction: The Role of a Key Synthetic Intermediate

In the landscape of medicinal chemistry and materials science, indole derivatives are foundational scaffolds, celebrated for their vast biological activities and unique electronic properties.[1][2] tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a crucial bifunctional building block. The Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the indole nitrogen, while the 5-(bromomethyl) group offers a reactive site for nucleophilic substitution, enabling the facile introduction of diverse functionalities.

Precise structural verification of such intermediates is paramount to ensure the integrity of multi-step synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing unambiguous insights into the molecular architecture.[3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate, grounded in established spectroscopic principles and field-proven experience.

Molecular Structure and Spectroscopic Assignment

A robust NMR analysis begins with a clear understanding of the molecule's structure and a systematic numbering convention for all proton and carbon atoms.

Caption: Structure and numbering of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis is best approached by dissecting the structure into its constituent functional groups. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

The Aliphatic Region (δ 1.0 - 5.0 ppm)

-

tert-Butoxycarbonyl (Boc) Protons: The most upfield and prominent signal is a sharp singlet at approximately δ 1.65 ppm . This signal integrates to 9 protons, corresponding to the three magnetically equivalent methyl groups of the tert-butyl moiety. Its singlet nature arises from the absence of adjacent protons for coupling.

-

Bromomethyl (-CH₂Br) Protons: A distinct singlet appears significantly downfield at around δ 4.68 ppm , integrating to 2 protons. The strong deshielding effect is a combination of the electron-withdrawing nature of the adjacent bromine atom and the anisotropic effect of the indole aromatic system to which it is attached. This chemical shift is characteristic of benzylic bromides.[4]

The Aromatic Region (δ 6.5 - 8.0 ppm)

The indole ring protons present a more complex, yet highly informative, set of signals. The electron-withdrawing Boc group on the nitrogen atom significantly influences the chemical shifts of the pyrrolic protons (H2, H3) and the benzenoid protons (H4, H6, H7).

-

H3 Proton: A doublet is expected around δ 6.60 ppm . It couples with the H2 proton, exhibiting a small coupling constant (³J ≈ 3.7 Hz), which is typical for cis-vinylic protons on a five-membered ring.

-

H6 Proton: This proton appears as a doublet of doublets (dd) around δ 7.35 ppm . It experiences ortho-coupling with H7 (³J ≈ 8.5 Hz) and meta-coupling with H4 (⁴J ≈ 1.5 Hz).

-

H2 Proton: A doublet is observed further downfield at approximately δ 7.55 ppm . Its coupling to H3 results in the same coupling constant (³J ≈ 3.7 Hz). The downfield shift relative to H3 is characteristic of protons alpha to the nitrogen in a pyrrole-type system.

-

H4 Proton: This proton typically presents as a small doublet or a singlet-like peak around δ 7.65 ppm due to the small meta-coupling with H6.

-

H7 Proton: The most deshielded of the benzenoid protons, H7, appears as a doublet around δ 8.10 ppm . This significant downfield shift is attributed to the anisotropic effect of the Boc carbonyl group and its proximity to the nitrogen atom. It shows a clear ortho-coupling to H6 (³J ≈ 8.5 Hz).

Summary of ¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Boc (-C(CH₃)₃) | ~ 1.65 | Singlet (s) | - | 9H |

| Bromomethyl (-CH₂Br) | ~ 4.68 | Singlet (s) | - | 2H |

| H3 | ~ 6.60 | Doublet (d) | ³J = 3.7 | 1H |

| H6 | ~ 7.35 | Doublet of Doublets (dd) | ³J = 8.5, ⁴J = 1.5 | 1H |

| H2 | ~ 7.55 | Doublet (d) | ³J = 3.7 | 1H |

| H4 | ~ 7.65 | Doublet (d) | ⁴J = 1.5 | 1H |

| H7 | ~ 8.10 | Doublet (d) | ³J = 8.5 | 1H |

Note: Chemical shifts are approximate and can vary with solvent and concentration.[5]

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

-

Boc Group Carbons:

-

The three equivalent methyl carbons (-C H₃) resonate upfield at approximately δ 28.3 ppm .

-

The quaternary carbon (-C (CH₃)₃) appears around δ 83.9 ppm .

-

The carbonyl carbon (-C =O) is found significantly downfield at δ 149.8 ppm .

-

-

Bromomethyl Carbon (-CH₂Br): This carbon is observed around δ 32.5 ppm .

-

Indole Ring Carbons: The nine distinct carbons of the indole core span the aromatic region.

-

C3: ~ δ 107.5 ppm

-

C6: ~ δ 123.4 ppm

-

C4: ~ δ 125.1 ppm

-

C2: ~ δ 126.8 ppm

-

C7: ~ δ 115.5 ppm

-

C3a: ~ δ 129.5 ppm

-

C5: ~ δ 132.1 ppm

-

C7a: ~ δ 135.8 ppm

-

Summary of ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Boc (-C(C H₃)₃) | ~ 28.3 |

| Bromomethyl (-C H₂Br) | ~ 32.5 |

| Boc (-C (CH₃)₃) | ~ 83.9 |

| C3 | ~ 107.5 |

| C7 | ~ 115.5 |

| C6 | ~ 123.4 |

| C4 | ~ 125.1 |

| C2 | ~ 126.8 |

| C3a | ~ 129.5 |

| C5 | ~ 132.1 |

| C7a | ~ 135.8 |

| Boc (-C =O) | ~ 149.8 |

Part 3: Experimental Protocols and Workflow

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation Protocol

-

Weighing: Accurately weigh 10-15 mg of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS.

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the Pasteur pipette during transfer.

-

Capping: Securely cap the NMR tube. Ensure the cap is properly seated to prevent solvent evaporation.

NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring and analyzing the NMR data to confirm the structure.

Sources

A Technical Guide to the Solubility of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Abstract

Introduction and Physicochemical Profile

Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is an organic compound with the molecular formula C₁₄H₁₆BrNO₂.[1] It typically presents as a white to light yellow solid with a reported melting point between 56°C and 60°C.[1] Its utility as a building block stems from the Boc-protected indole core, which allows for controlled reactions, and the 5-(bromomethyl) group, a reactive handle for nucleophilic substitution and the synthesis of complex indole derivatives.[1]

The successful use of this reagent in synthesis, purification, and formulation is critically dependent on its solubility in various solvent systems. Low solubility can lead to poor reaction kinetics, challenging purifications, and unreliable results in biological screening.[2] This guide addresses the absence of specific solubility data by providing a predictive analysis and a practical experimental framework.

Theoretical Solubility Profile: A Structural Analysis

The solubility of an organic molecule is governed by its polarity, molecular size, and ability to interact with solvent molecules through forces like hydrogen bonding and dipole-dipole interactions.[3] Predicting solubility from a 2D structure is a foundational concept in process chemistry.[4] An analysis of the structure of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate suggests the following:

-

Hydrophobic Core: The indole ring is an aromatic, largely nonpolar system.

-

Bulky Lipophilic Group: The tert-butyl group is large, nonpolar, and sterically hindering, significantly contributing to the molecule's lipophilicity.

-

Polar Functional Groups: The carbamate linker (-N-COO-) introduces polarity. The bromomethyl group (-CH₂Br) contains a polarizable carbon-bromine bond.

-

Hydrogen Bonding: The molecule lacks strong hydrogen bond donors but possesses carbonyl and bromine atoms that can act as weak hydrogen bond acceptors.[3]

Predicted Solubility:

-

Aqueous Solvents (e.g., Water, Buffers): Expected to be very low. The large, nonpolar surface area of the Boc-protected indole ring will dominate, leading to poor solvation by water.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexanes): Expected to have moderate solubility, driven by van der Waals interactions with the indole and tert-butyl groups.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)): Expected to exhibit good to excellent solubility. These solvents can effectively solvate both the nonpolar regions and the polar carbamate and bromomethyl functionalities.

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): Expected to have moderate to good solubility. While capable of hydrogen bonding, the lack of a strong H-bond donor on the molecule may limit solubility compared to polar aprotic solvents.

This predictive framework is a crucial first step, but for applications requiring precision, experimental determination is essential.[5]

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is a globally recognized standard for determining the equilibrium solubility of a chemical substance and is recommended by the Organisation for Economic Co-operation and Development (OECD).[6][7] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Experimental Workflow Diagram

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

Materials:

-

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

-

Selected solvents (e.g., HPLC-grade Acetonitrile, Toluene, Isopropanol, Water)

-

2 mL glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters (PTFE for organic, PVDF for aqueous)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount (e.g., 10 mg, accurately weighed) of the compound to a 2 mL glass vial. The amount should be sufficient to ensure solid remains after equilibrium is reached.[7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 150 rpm).[7] Agitate for at least 24 hours to ensure equilibrium is reached. A longer time (48h) is recommended to confirm stability.[2][7]

-

Phase Separation: After agitation, allow the vials to rest for at least 1 hour to let undissolved solids settle. Visually confirm that excess solid is still present.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using the validated HPLC-UV method described in Section 4.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard and robust technique for quantifying small organic molecules in solution.[8] A reversed-phase method is most suitable for this compound.

HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase chemistry suitable for moderately nonpolar analytes. |

| Mobile Phase | Isocratic: 70:30 Acetonitrile:Water | Provides good retention and peak shape. May require optimization. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times.[8] |

| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |

| UV Wavelength | ~220 nm or ~270 nm | Indole derivatives typically have strong absorbance maxima in these regions. Scan the UV spectrum of a standard to determine the optimal λmax. |

| Run Time | 10 minutes | Should be sufficient to elute the compound and any impurities. |

Protocol for Calibration and Quantification

-

Stock Solution: Prepare a stock solution of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate of known concentration (e.g., 1 mg/mL) in acetonitrile.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of the solubility samples.

-

Calibration Curve: Inject each standard onto the HPLC system and record the peak area. Plot peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (R²) > 0.995.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment (Section 3.2).

-

Calculation: Use the peak area of the sample and the equation from the linear regression to determine its concentration. Account for the dilution factor to calculate the final solubility in the original solvent.

Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Safety and Handling

Tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a reactive chemical intermediate. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from analogous compounds and general chemical safety principles dictate the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[11]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The compound is noted to be air-sensitive, so storage under an inert gas like argon or nitrogen is recommended.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Toxicological Information: The toxicological properties have not been fully investigated.[9] Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

Conclusion

While direct, published solubility data for tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is lacking, a combination of theoretical structural analysis and robust experimental methodology provides a clear path for its characterization. The protocols detailed in this guide, based on the industry-standard shake-flask method and HPLC-UV analysis, offer a reliable framework for researchers to generate high-quality, application-specific solubility data. This information is indispensable for optimizing reaction conditions, developing purification strategies, and ensuring the reproducibility of scientific outcomes in drug discovery and chemical synthesis.

References

-

Physics-Based Solubility Prediction for Organic Molecules. PubMed Central - NIH. Available at: [Link]

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020-12-24). Available at: [Link]

-

How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. (2025-02-12). Available at: [Link]

-

Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Semantic Scholar. Available at: [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. (2006-03-23). Available at: [Link]

-

tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. Available at: [Link]

-

High-performance liquid chromatography. Wikipedia. Available at: [Link]

-

Test No. 105: Water Solubility. OECD. Available at: [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. (2025-08-07). Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

-

TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo. (2000-12-15). Available at: [Link]

-

Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. (2025-04-28). Available at: [Link]

-

MSDS of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. Capot Chemical. (2025-12-23). Available at: [Link]

Sources

- 1. Buy tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | 442685-53-2 [smolecule.com]

- 2. enamine.net [enamine.net]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. scielo.br [scielo.br]

- 8. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate mechanism of action

An In-depth Technical Guide to the Mechanism of Action and Synthetic Utility of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Executive Summary

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a pivotal synthetic intermediate, not an end-product therapeutic. Therefore, its "mechanism of action" is fundamentally chemical rather than biological. It functions as a highly efficient and versatile electrophilic alkylating agent. The core utility of this compound lies in its precisely functionalized indole scaffold, which serves as a cornerstone for the construction of complex, biologically active molecules. The presence of a reactive bromomethyl group at the C5 position, coupled with a Boc-protected nitrogen, allows for selective and controlled introduction of the indole core into a wide array of molecular frameworks. This guide elucidates the chemical mechanism underpinning its reactivity and provides a technical overview of its application in the synthesis of advanced pharmaceutical and research compounds.

Introduction: The Strategic Importance of a Privileged Scaffold

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to mimic peptide structures allow it to bind effectively to a variety of enzymes and receptors.[4] Molecules containing the indole nucleus are integral to treatments for a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3][5]

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate, with the molecular formula C₁₄H₁₆BrNO₂, emerges as a critical building block for leveraging the therapeutic potential of the indole motif.[6] Its structure is strategically designed for synthetic utility:

-

The Indole Core : Provides the foundational bicyclic aromatic system recognized by biological targets.

-

The Bromomethyl Group (-CH₂Br) at C5 : This is the primary reactive site. As a benzylic bromide, it is an excellent electrophile for alkylation reactions.

-

The tert-Butoxycarbonyl (Boc) Group at N1 : This protecting group deactivates the indole nitrogen, preventing it from undergoing undesired side reactions (such as N-alkylation) and enhancing the stability and solubility of the molecule.[7]

This combination of features makes it an invaluable reagent for drug development professionals seeking to create novel indole derivatives with tailored pharmacological profiles.[6]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆BrNO₂ | |

| Molecular Weight | 310.19 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 56-60 °C | |

| Storage Conditions | Sensitive to air; store under inert gas | |

| IUPAC Name | tert-butyl 5-(bromomethyl)indole-1-carboxylate | N/A |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CBr | N/A |

Core Mechanism of Action: Nucleophilic Substitution

The principal mechanism of action for tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is nucleophilic bimolecular substitution (SN2) . The compound acts as an electrophile, where the carbon atom of the bromomethyl group is electron-deficient and susceptible to attack by a nucleophile.

Causality of Reactivity:

-

Excellent Leaving Group : The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, which facilitates the substitution reaction.

-

Electrophilic Carbon Center : The high electronegativity of bromine creates a dipole, rendering the attached carbon atom electrophilic and prone to nucleophilic attack.

-

Benzylic Position : The bromomethyl group is at a benzylic-like position on the indole ring. This position is highly favorable for SN2 reactions due to the ability of the aromatic ring to stabilize the transition state through π-orbital overlap.

The general SN2 reaction pathway is illustrated below. A nucleophile (Nu⁻) attacks the electrophilic carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. This process results in the displacement of the bromide and the formation of a new covalent bond between the indole scaffold and the nucleophile.

Synthetic Applications and Experimental Protocols

The true value of this reagent is demonstrated by its broad applicability in synthesizing diverse molecular architectures. The bromomethyl group serves as a versatile handle for introducing a wide range of functionalities.[6]

C-N Bond Formation: Synthesis of Amines

A primary application is the synthesis of 5-(aminomethyl)indole derivatives, which are common substructures in kinase inhibitors and other targeted therapeutics.[7] The reaction involves the alkylation of primary or secondary amines.

Workflow: From Intermediate to Kinase Scaffold

Protocol: Synthesis of a N-Substituted 5-(aminomethyl)isoindoline Derivative

This protocol is adapted from a standard nucleophilic substitution workflow and serves as a self-validating system for amine alkylation.[8]

-

Objective : To synthesize a tertiary amine by reacting 5-(bromomethyl)isoindoline (a structural analog demonstrating the same reactivity principle) with a secondary amine.

-

Materials :

-

5-(Bromomethyl)isoindoline or tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate (1.0 eq)

-

Desired primary or secondary amine (1.2-1.5 eq)

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Inert gas atmosphere (Nitrogen or Argon)

-

-

Step-by-Step Methodology :

-

Vessel Preparation : To a dry, round-bottom flask equipped with a magnetic stir bar, add the indole starting material (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere : Seal the flask with a septum and purge with inert gas (N₂ or Ar) for 5-10 minutes.

-

Solvent and Reagent Addition : Add the anhydrous solvent (e.g., DMF) via syringe to dissolve the solids. Subsequently, add the amine nucleophile (1.2 eq) to the stirring mixture.

-